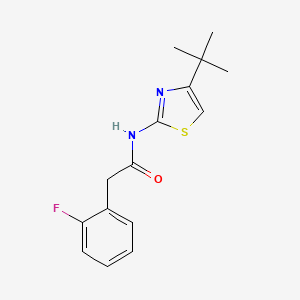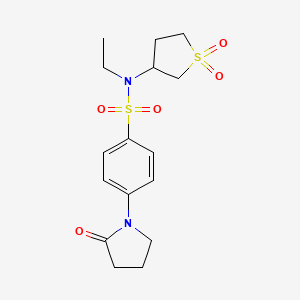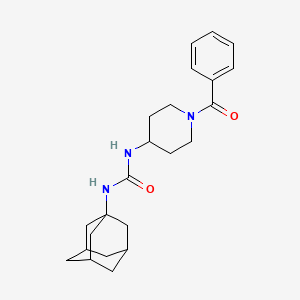![molecular formula C14H12N2O4S B5030646 methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate, commonly known as MATTB, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MATTB has been found to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The exact mechanism of action of MATTB is not fully understood. However, it has been suggested that MATTB exerts its biological activities by interfering with various cellular processes, including DNA synthesis, cell cycle progression, and apoptosis. MATTB has also been found to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
MATTB has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. Moreover, MATTB has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, MATTB has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
MATTB has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Moreover, MATTB exhibits significant biological activities at low concentrations, making it a potential candidate for drug development. However, MATTB also has some limitations for lab experiments. It is relatively unstable and can degrade over time, leading to a decrease in its biological activity. Moreover, MATTB has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on MATTB. One potential direction is the development of MATTB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of MATTB and its potential targets in cells. Additionally, the synthesis of MATTB analogs with improved stability and solubility could enhance its potential therapeutic applications. Finally, the use of MATTB in combination with other drugs could lead to synergistic effects and improve its efficacy in the treatment of various diseases.
Synthesis Methods
The synthesis of MATTB involves the reaction of 2-acetylaminothiophene-3-carboxylic acid with methyl 4-formylbenzoate in the presence of a base, followed by cyclization using thionyl chloride. The final product is obtained after treatment with hydrazine hydrate and acetic anhydride. The overall yield of the synthesis process is around 40%.
Scientific Research Applications
MATTB has been extensively studied for its potential therapeutic applications. It has been found to possess significant antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, MATTB has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, MATTB has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-8(17)15-14-16-12(18)11(21-14)7-9-3-5-10(6-4-9)13(19)20-2/h3-7H,1-2H3,(H,15,16,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVXDSBLQNCDH-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)

![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5030611.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-naphthamide](/img/structure/B5030632.png)

![4-(2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5030644.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B5030649.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)